molecular formula C23H18ClFN2OS B11218403 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

Cat. No.: B11218403
M. Wt: 424.9 g/mol
InChI Key: ALLBTHRXRMUPGS-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a quinazolinone core, a phenylethyl group, and a chlorofluorophenylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step often involves the alkylation of the quinazolinone core using phenylethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Chlorofluorophenylmethylsulfanyl Moiety: This is typically done through a nucleophilic substitution reaction where the quinazolinone derivative reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE exerts its effects involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethyl group may enhance the compound’s binding affinity to these targets, while the chlorofluorophenylmethylsulfanyl moiety can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: Shares the chlorofluorophenyl group but lacks the quinazolinone core and phenylethyl group.

    2-Chloro-6-fluorotoluene: Similar in having the chlorofluorophenyl group but differs in the rest of the structure.

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a phenylethyl group, and a chlorofluorophenylmethylsulfanyl moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H18ClFN2OS

Molecular Weight

424.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C23H18ClFN2OS/c24-19-10-6-11-20(25)18(19)15-29-23-26-21-12-5-4-9-17(21)22(28)27(23)14-13-16-7-2-1-3-8-16/h1-12H,13-15H2

InChI Key

ALLBTHRXRMUPGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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